Isotopic Purity and Mass Shift: Nelfinavir-d3 Versus Unlabeled Nelfinavir
Nelfinavir-d3 provides a +3 Da mass shift relative to unlabeled nelfinavir, enabling baseline mass spectrometric separation without isotopic overlap. The deuterium isotopic enrichment specification for Nelfinavir-d3 is typically ≥98 atom% D . This high isotopic purity minimizes the contribution of the internal standard to the analyte signal channel (crosstalk), which is a critical requirement for accurate quantification at low concentrations [1]. Unlabeled nelfinavir, by definition, provides zero mass shift and therefore cannot function as an internal standard in MS-based assays.
| Evidence Dimension | Mass spectrometric differentiation (MS shift) |
|---|---|
| Target Compound Data | +3 Da (m/z shift vs. unlabeled analyte) |
| Comparator Or Baseline | Unlabeled nelfinavir: 0 Da shift (indistinguishable from analyte) |
| Quantified Difference | Infinite (analyte and internal standard signals are resolved vs. unresolved) |
| Conditions | LC-MS/MS analysis, positive electrospray ionization mode |
Why This Matters
This +3 Da mass shift is the fundamental enabling feature for accurate internal standard-based quantification, a capability completely absent in the unlabeled compound.
- [1] Ciccinaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
